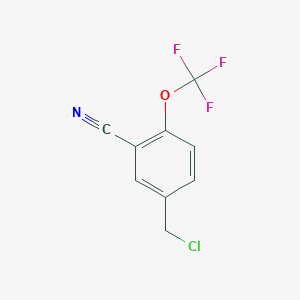
4,5-Dihydroxy-3-methoxy-3-methylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is commonly found attached to the macrolide ring in several antibiotics, such as erythromycin. Cladinose plays a crucial role in the biological activity and pharmacokinetics of these antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cladinose can be synthesized through various methods, including glycosylation reactions. One common approach involves the glycosylation of appropriate sugar precursors under controlled reaction conditions. The reaction typically requires the use of specific catalysts and reagents to ensure the formation of the desired deoxy sugar structure.
Análisis De Reacciones Químicas
Common Reagents and Conditions:
Aplicaciones Científicas De Investigación
Cladinose has several scientific research applications across various fields:
Chemistry: Cladinose is used as a building block in the synthesis of complex molecules, including antibiotics and other bioactive compounds.
Biology: It serves as a substrate in enzymatic studies to understand glycosidase activity and carbohydrate metabolism.
Medicine: Cladinose derivatives are explored for their potential antibacterial properties and their role in enhancing the efficacy of existing antibiotics.
Industry: Cladinose is utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.
Mecanismo De Acción
The mechanism by which cladinose exerts its effects is primarily through its incorporation into macrolide antibiotics. The presence of cladinose in the macrolide ring structure enhances the binding affinity of the antibiotic to bacterial ribosomes, thereby inhibiting protein synthesis and exerting antibacterial activity. The molecular targets include bacterial ribosomal subunits, and the pathways involved are related to the inhibition of bacterial growth and replication.
Comparación Con Compuestos Similares
Desosamine
Mycaminose
Lactose
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
4,5-dihydroxy-3-methoxy-3-methylhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O4/c1-6(10)7(11)8(2,12-3)4-5-9/h5-7,10-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSDVNKVGFVAQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C)(CC=O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(1R,9R)-6-Oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl]amino]propanoic acid](/img/structure/B15361113.png)
![Benzyl N-[(1R)-1-(1-bicyclo[1.1.1]pentanylmethyl)-2-hydroxy-ethyl]carbamate](/img/structure/B15361120.png)




![[3-(Difluoromethyl)azetidin-3-yl]methanol;hydrochloride](/img/structure/B15361156.png)





